molecular formula C13H24N4O B5684017 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No. B5684017
M. Wt: 252.36 g/mol
InChI Key: GMKQRWVFQJUUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine, also known as ETOA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ETOA is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of neurological disorders. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is believed to contribute to the cognitive-enhancing effects of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to have various biochemical and physiological effects, including cognitive-enhancing effects, neuroprotective effects, and antimicrobial effects. In animal studies, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to improve learning and memory performance, as well as protect against neurotoxicity induced by amyloid-β peptide. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a low affinity for the α7 nAChR, which can make it difficult to study its mechanism of action.

Future Directions

For the study of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine include the development of new derivatives, investigation of the structure-activity relationship, and the study of pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-4-one with ethyl hydrazinecarboxylate, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with ethyl hydrazinecarboxylate in the presence of acetic acid, followed by cyclization with phosphoryl chloride. Both methods result in the formation of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine as a white crystalline powder.

Scientific Research Applications

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In drug discovery, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-6-10-15-16-11(18-10)14-9-7-12(2,3)17-13(4,5)8-9/h9,17H,6-8H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKQRWVFQJUUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine

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